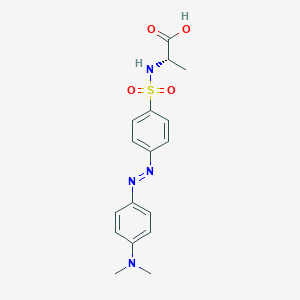

Dabsyl-L-alanine

Description

BenchChem offers high-quality Dabsyl-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dabsyl-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-12(17(22)23)20-26(24,25)16-10-6-14(7-11-16)19-18-13-4-8-15(9-5-13)21(2)3/h4-12,20H,1-3H3,(H,22,23)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJGMRRFQPODJE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555047 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89131-10-2 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of Dabsyl Derivatives in Analytical Chemistry

An In-Depth Technical Guide to the Chemical Properties and Stability of Dabsyl-L-alanine

Abstract: This technical guide provides a comprehensive examination of Dabsyl-L-alanine, a chromophoric derivative of the amino acid L-alanine. Intended for researchers, analytical scientists, and professionals in drug development, this document details the core chemical properties, stability profile, and analytical methodologies pertinent to its application. The guide emphasizes the rationale behind experimental procedures, offering field-proven insights into its derivatization, analysis, and stability assessment. All protocols are designed as self-validating systems, grounded in authoritative scientific principles.

Amino acids are the fundamental building blocks of proteins and peptides. However, most amino acids lack a strong native chromophore or fluorophore, making their direct detection and quantification by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection challenging.[1] To overcome this limitation, pre-column derivatization is employed, a process that attaches a chemical "tag" to the amino acid.[2][3]

Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a highly effective derivatizing agent that reacts with primary and secondary amino groups to form stable, intensely colored dabsyl-amino acid derivatives.[1][4] These derivatives, including Dabsyl-L-alanine, exhibit strong absorbance in the visible region of the electromagnetic spectrum, typically around 425-465 nm.[2][3][5][6] This offers two significant advantages:

-

High Sensitivity: The strong absorbance allows for the detection and quantification of amino acids at low concentrations.

-

Enhanced Selectivity: Detection in the visible range (above 400 nm) significantly reduces interference from many endogenous matrix components that typically absorb in the UV range.[2]

This guide focuses specifically on Dabsyl-L-alanine, exploring its chemical characteristics and, most critically, its notable stability, which is a key factor in its widespread use in proteomics, diagnostics, and quality control.

Core Chemical & Physical Properties

The fundamental properties of Dabsyl-L-alanine are summarized below. These characteristics are foundational to understanding its behavior in various analytical systems.

| Property | Value | Source(s) |

| Chemical Name | 4-Dimethylaminoazobenzene-4'-sulfonyl-L-alanine | [7] |

| Molecular Formula | C₁₇H₂₀N₄O₄S | [7][8][9] |

| Molecular Weight | 376.43 g/mol | [7][8] |

| CAS Number | 89131-10-2 | [7][8] |

| Appearance | Yellow solid powder | [8] |

| Purity (Typical) | >95.0% (by HPLC) | [7][8] |

| UV-Vis λmax | ~425-465 nm | [2][5][6] |

Dabsyl-L-alanine's structure consists of the L-alanine amino acid backbone covalently bonded to the dabsyl sulfonyl chloride group. The azobenzene moiety within the dabsyl group is responsible for its characteristic yellow color and strong absorbance in the visible spectrum.

The Derivatization Reaction: Mechanism and Protocol

The formation of Dabsyl-L-alanine from L-alanine and dabsyl chloride is a nucleophilic substitution reaction. Understanding the mechanism is key to optimizing the derivatization protocol for robust and reproducible results.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the deprotonated amino group of L-alanine on the electron-deficient sulfur atom of the sulfonyl chloride group in dabsyl chloride.

Causality Explanation: The reaction is conducted under basic conditions (typically pH 9.0) for a critical reason: to deprotonate the primary amine (-NH₃⁺) of the L-alanine zwitterion to its more nucleophilic free amine form (-NH₂). This significantly enhances its reactivity towards the sulfonyl chloride. Elevated temperature (e.g., 70°C) is used to increase the reaction rate, ensuring complete derivatization in a short timeframe.[1][4]

Caption: Dabsyl-L-alanine formation via nucleophilic substitution.

Step-by-Step Derivatization Protocol

This protocol is a self-validating system designed for quantitative analysis.

-

Reagent Preparation:

-

Amino Acid Standard/Sample: Prepare a 100 µM solution of L-alanine (or sample hydrolysate) in 0.1 M HCl.

-

Buffer: Prepare a 0.1 M Sodium Bicarbonate buffer and adjust the pH to 9.0.

-

Dabsyl Chloride Solution: Prepare a 4 nmol/µL solution of dabsyl chloride in acetone. This solution should be prepared fresh.[1]

-

-

Derivatization Procedure:

-

To a 200 µL microcentrifuge tube, add 50 µL of the amino acid standard or sample.

-

Add 50 µL of the pH 9.0 sodium bicarbonate buffer.[1]

-

Add 100 µL of the dabsyl chloride solution. The molar excess of dabsyl chloride ensures the reaction goes to completion.

-

Vortex the mixture thoroughly for 10 seconds.

-

Incubate the reaction mixture at 70°C for 15 minutes in a calibrated heating block.[1][4]

-

After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 78:22 Acetonitrile/Sodium Acetate buffer) for HPLC analysis.

-

Stability of Dabsyl-L-alanine: A Core Advantage

One of the most significant advantages of dabsylation is the exceptional stability of the resulting amino acid derivatives.[2] This contrasts with other reagents like phenylisothiocyanate (PITC), whose derivatives can be less stable.[1] Reports indicate that dabsylated amino acids are stable for at least one month at room temperature when stored appropriately.[2] This stability is crucial for analytical workflows, especially in high-throughput environments, as it allows for sample batching and re-analysis without significant degradation.

Forced Degradation (Stress Testing)

To rigorously characterize the stability of Dabsyl-L-alanine and establish the specificity of an analytical method, a forced degradation study is essential.[10] This involves subjecting the molecule to harsh conditions to intentionally induce degradation.

Trustworthiness Insight: A forced degradation study is a cornerstone of method validation in the pharmaceutical industry. It demonstrates that the analytical method can separate the intact molecule from its potential degradation products, ensuring that only the active or target compound is being measured.[10][11]

Caption: General workflow for a forced degradation study.

Recommended Forced Degradation Conditions

The following table outlines a standard set of stress conditions for evaluating the stability of Dabsyl-L-alanine. The goal is to achieve 5-20% degradation to ensure the stress is adequate but not destructive.

| Condition | Reagent/Parameters | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C | Tests stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at 60°C | Tests stability in alkaline environments. |

| Oxidation | 3% H₂O₂ at room temperature | Evaluates susceptibility to oxidative degradation. |

| Thermal | 80°C (in solution) | Assesses intrinsic thermal stability. |

| Photolytic | ICH Q1B conditions (UV/Vis light) | Determines light sensitivity. |

Analytical Methodology: HPLC Analysis

HPLC is the standard technique for the analysis of dabsylated amino acids. A reversed-phase method provides excellent separation and resolution.

Principle of Separation

Caption: Principle of Reversed-Phase HPLC for Dabsyl-L-alanine.

In reversed-phase HPLC, the stationary phase (e.g., C18) is non-polar, while the mobile phase is polar. Dabsyl-L-alanine, being relatively non-polar due to the dabsyl group, interacts with and is retained by the stationary phase. A gradient of increasing organic solvent (like acetonitrile) in the mobile phase is used to decrease the polarity, which weakens the interaction and elutes the compound from the column.

Representative HPLC Protocol

This method is based on established protocols for dabsylated amino acid analysis.[2][3]

-

Instrumentation: HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.

-

Column: Dabsylpak II (4.6 mm ID x 150 mm L, 5 µm) or equivalent C18 column.[3]

-

Mobile Phase A: 20 mM Sodium Acetate, pH 6.0.[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 45 °C.[3]

-

Injection Volume: 20 µL.[3]

-

Gradient Program:

-

0-3 min: 22% B

-

3-25 min: Linear gradient to 30% B

-

25-40 min: Linear gradient to 60% B

-

40.1-45 min: Hold at 80% B (column wash)

-

45.1-55 min: Return to 22% B (equilibration)

-

Self-Validation Check: A properly functioning system should yield a sharp, symmetric peak for Dabsyl-L-alanine with high reproducibility in retention time (<1% RSD) and peak area (<2% RSD) for replicate injections.

Conclusion

Dabsyl-L-alanine is a robust and reliable derivative for the quantitative analysis of L-alanine. Its key chemical properties—strong visible light absorption and exceptional stability—make it superior to many other derivatization agents, particularly in complex matrices and high-throughput settings. The methodologies detailed in this guide, from derivatization to stability testing and HPLC analysis, provide a framework for researchers and drug development professionals to implement reliable and accurate analytical workflows. By understanding the causality behind the protocols, scientists can better troubleshoot issues and adapt these methods to their specific analytical challenges.

References

-

Dabsyl-L-alanine | C17H20N4O4S | CID 14048694. PubChem, National Institutes of Health. [Link]

-

Determination of urinary amino acids by liquid chromatography with "dabsyl chloride". Lin, J. T., & Chen, C. M. (1984). Clinical Chemistry, 30(10), 1713–1716. [Link]

-

HPLC Method for Analysis of Dansyl Amino Acids. SIELC Technologies. [Link]

-

Analysis of Dabsyl Amino Acids using HPLC. Jasco UK. [Link]

-

D-alanyl-L-alanine | C6H12N2O3 | CID 439360. PubChem, National Institutes of Health. [Link]

-

Determination of urinary amino acids by liquid chromatography with “dabsyl chloride.” | Clinical Chemistry. Oxford Academic. [Link]

-

Dansyl alanine | C15H18N2O4S | CID 629477. PubChem, National Institutes of Health. [Link]

-

dl-ALANINE - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Dabsyl-L-alanine, min 95% (HPLC), 100 mg. CP Lab Safety. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Singh, S., & Bakshi, M. (2000). Journal of Pharmaceutical and Biomedical Analysis, 22(4), 627-635. [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. Talukdar, H., & Kundu, K. K. (1994). Indian Journal of Chemistry, 33A, 136-139. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (2016). [Link]

-

Forced degradation studies. | Download Table. ResearchGate. [Link]

-

1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jascoinc.com [jascoinc.com]

- 3. jasco.co.uk [jasco.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Determination of urinary amino acids by liquid chromatography with "dabsyl chloride" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. labsolu.ca [labsolu.ca]

- 8. labproinc.com [labproinc.com]

- 9. Dabsyl-L-alanine | C17H20N4O4S | CID 14048694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmtech.com [pharmtech.com]

Synthesis and purification of Dabsyl-L-alanine

An In-depth Technical Guide on the Synthesis and Purification of Dabsyl-L-alanine

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis and purification of Dabsyl-L-alanine. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, ensuring a robust and reproducible workflow grounded in established chemical principles.

Introduction: The Significance of Dabsyl-L-alanine

The accurate quantification of amino acids is a cornerstone of proteomics, metabolomics, and pharmaceutical quality control. Most amino acids, including L-alanine, lack a strong native chromophore, making their direct detection by UV-Vis spectrophotometry challenging. To overcome this, pre-column derivatization with a labeling agent is employed to attach a light-absorbing moiety to the amino acid prior to High-Performance Liquid Chromatography (HPLC) analysis.

Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) has emerged as a superior reagent for this purpose.[1] Its reaction with primary and secondary amino groups yields intensely colored dabsyl-amino acid derivatives. The key advantages of the dabsylation method include:

-

Exceptional Stability : Dabsyl-amino acids are remarkably stable, capable of being stored for as long as a month at room temperature, which provides significant flexibility in sample handling and analysis workflows.[2][3]

-

High Sensitivity & Specificity : The derivatives have a strong absorbance maximum in the visible light spectrum (around 465 nm).[2][4] Detection at this wavelength minimizes interference from other components in complex biological matrices that typically absorb in the UV range, leading to cleaner baselines and more reliable quantification.[2][5]

This guide focuses specifically on the synthesis and purification of a single standard, Dabsyl-L-alanine, which serves as a critical reference material for the quantitative analysis of alanine in complex samples.

Synthesis of Dabsyl-L-alanine: The Dabsylation Reaction

The synthesis is predicated on the nucleophilic attack of the primary amino group of L-alanine on the electron-deficient sulfur atom of the dabsyl chloride's sulfonyl chloride group, forming a stable sulfonamide bond.

Mechanistic Rationale and Environmental Control

The efficiency of the dabsylation reaction is critically dependent on the pH of the reaction medium. The primary amine of L-alanine exists in equilibrium between its protonated (-NH₃⁺) and unprotonated (-NH₂) forms. Only the unprotonated form possesses the lone pair of electrons necessary for the nucleophilic attack.

-

Causality of pH : To maximize the concentration of the reactive -NH₂ species, the reaction is conducted under alkaline conditions, typically at a pH between 8.5 and 9.5.[6][7] This is achieved by using a buffer such as sodium bicarbonate/carbonate. This choice ensures the amino group is deprotonated and available to react with the dabsyl chloride.[8]

-

Role of Temperature : The reaction is carried out at an elevated temperature, commonly 70°C, to increase the reaction kinetics and ensure completion within a practical timeframe of 15-30 minutes.[3][6]

-

Solvent System : Dabsyl chloride is poorly soluble in purely aqueous solutions. Therefore, an organic co-solvent, such as acetonitrile or acetone, is required to create a homogenous reaction mixture and ensure the availability of the derivatizing agent.[6][7]

Experimental Workflow: Synthesis

The following diagram outlines the logical flow for the synthesis of Dabsyl-L-alanine.

Caption: Workflow for the synthesis of Dabsyl-L-alanine.

Detailed Synthesis Protocol

-

Sample Preparation : Prepare a stock solution of L-alanine (e.g., 1 mg/mL) in a suitable aqueous buffer.

-

pH Adjustment : In a microcentrifuge tube, combine 100 µL of the L-alanine solution with 100 µL of a sodium bicarbonate buffer (pH ~9.0).

-

Derivatization : Add 200 µL of a dabsyl chloride solution (e.g., 2 mg/mL in acetonitrile). The dabsyl chloride should be in molar excess to drive the reaction to completion.

-

Incubation : Vortex the mixture vigorously to ensure homogeneity and incubate in a heating block at 70°C for approximately 20 minutes.[3][6]

-

Preparation for Purification : After incubation, the reaction mixture is cooled. The resulting solution, containing Dabsyl-L-alanine, unreacted starting materials, and byproducts, is then diluted with the initial HPLC mobile phase before injection.[3]

Purification by Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the definitive method for purifying and analyzing dabsylated amino acids.[2][6] The technique separates molecules based on their hydrophobicity. The attachment of the large, nonpolar dabsyl group to L-alanine significantly increases its hydrophobicity, allowing for excellent separation from more polar species like unreacted alanine and the dabsyl chloride hydrolysis byproduct, dabsyl sulfonic acid.

Principles of Chromatographic Separation

-

Stationary Phase : A C18 (octadecylsilane) column is typically used. The long alkyl chains of the C18 packing material create a highly nonpolar stationary phase that retains hydrophobic molecules through van der Waals forces.[7][8]

-

Mobile Phase : A gradient elution is employed, starting with a high concentration of a polar aqueous buffer (e.g., 20 mM sodium acetate, pH 6.0) and a low concentration of a nonpolar organic solvent (acetonitrile). Over the course of the run, the concentration of acetonitrile is gradually increased.

-

Elution Profile : Highly polar, unreacted components will have minimal interaction with the C18 stationary phase and will elute early in the run. The more hydrophobic Dabsyl-L-alanine will be retained more strongly and will elute later, as the mobile phase becomes nonpolar enough (due to the increased acetonitrile concentration) to displace it from the column.[4]

Experimental Workflow: Purification & Analysis

The following diagram illustrates the purification and analysis process.

Caption: Workflow for RP-HPLC purification of Dabsyl-L-alanine.

Detailed HPLC Purification Protocol

| Parameter | Condition | Rationale |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector | Standard configuration for robust RP-HPLC. |

| Column | Dabsylpak II or equivalent C18, 4.6 x 150 mm, 5 µm | Industry-standard stationary phase for dabsylated amino acid separation.[4] |

| Mobile Phase A | 20 mM Sodium Acetate, pH 6.0 | Aqueous buffer to control pH and ensure proper ionization state.[4] |

| Mobile Phase B | Acetonitrile | Organic modifier to elute hydrophobic compounds.[4] |

| Gradient | 22% B to 60% B over 40 minutes | A gradual increase in organic solvent provides optimal resolution.[4] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column.[4] |

| Column Temp. | 45 °C | Elevated temperature can improve peak shape and reduce run time.[4] |

| Detection λ | 465 nm | Wavelength of maximum absorbance for dabsyl derivatives, ensuring high sensitivity and selectivity.[2][4] |

| Injection Vol. | 20 µL | Standard volume for analytical scale separations.[4] |

Characterization and Quality Control

Following purification, the identity and purity of Dabsyl-L-alanine must be rigorously confirmed. A purity of ≥95% is a common standard for such reference materials.[9][10]

Identity Confirmation

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight. The expected [M+H]⁺ ion for Dabsyl-L-alanine (C₁₇H₂₀N₄O₄S) is m/z 377.12.[9]

-

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy can provide unambiguous structural confirmation. The resulting spectra should show characteristic signals corresponding to both the dabsyl aromatic protons and the aliphatic protons of the alanine moiety.

Purity Assessment

The primary method for purity assessment is the same HPLC method used for purification. A chromatogram of the final, purified product should display a single, sharp, symmetrical peak at the expected retention time. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.

Product Specifications

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₀N₄O₄S | [9][11] |

| Molecular Weight | 376.43 g/mol | [9] |

| CAS Number | 89131-10-2 | [9] |

| Appearance | Yellow Solid | [9] |

| Purity (HPLC) | ≥ 95.0% | [9][10] |

Conclusion

The pre-column derivatization of L-alanine with dabsyl chloride, followed by RP-HPLC purification, provides a reliable and robust method for producing high-purity Dabsyl-L-alanine. The stability of the dabsyl derivative and the specificity of detection in the visible range are significant advantages that underscore the value of this technique.[3] By understanding the chemical principles governing each step—from the pH-dependent nucleophilic attack in the synthesis to the hydrophobicity-driven separation in the purification—researchers can confidently implement and troubleshoot this workflow for the routine analysis of amino acids in diverse and complex sample matrices.

References

-

Stephens, K. (1986). Amino Acid Analysis by Dansylation: A Revised Method. Ball State University. [Link]

-

Takeuchi, T. (2005). HPLC of amino acids as dansyl and dabsyl derivatives. Journal of Chromatography Library, 70, 229–241. [Link]

-

Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. [Link]

-

JASCO UK. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14048694, Dabsyl-L-alanine. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Dabsyl-L-alanine, min 95% (HPLC), 100 mg. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jascoinc.com [jascoinc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jasco.co.uk [jasco.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 9. labproinc.com [labproinc.com]

- 10. calpaclab.com [calpaclab.com]

- 11. Dabsyl-L-alanine | C17H20N4O4S | CID 14048694 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of Dabsyl-L-alanine

This guide provides a comprehensive overview of the spectroscopic properties of Dabsyl-L-alanine, a chromophoric derivative of the amino acid L-alanine. Targeted at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of its UV-Vis absorption and fluorescence characteristics.

Introduction: The Significance of Dabsyl-L-alanine in Analytical Biochemistry

Dabsyl-L-alanine is a molecule resulting from the covalent labeling of L-alanine with 4-(dimethylamino)azobenzene-4'-sulfonyl chloride, commonly known as dabsyl chloride. This derivatization is a cornerstone technique in analytical biochemistry, primarily for the quantification of amino acids via high-performance liquid chromatography (HPLC). The dabsyl moiety imparts a strong visible light absorption to the otherwise UV-absorbing amino acid, shifting its detection to a wavelength range with fewer interferences from biological matrices.[1][2] This guide moves beyond its application in chromatography to provide a detailed examination of the fundamental spectroscopic data of Dabsyl-L-alanine.

Theoretical Framework: Understanding the Spectroscopic Behavior

The spectroscopic characteristics of Dabsyl-L-alanine are dominated by the dabsyl group, which acts as a potent chromophore. This azobenzene derivative possesses an extended π-electron system responsible for its intense absorption in the visible region of the electromagnetic spectrum. The electronic transitions within this system, specifically the π → π* and n → π* transitions of the azo group (-N=N-), give rise to its characteristic color and absorption profile.

The local environment surrounding the dabsyl moiety, including solvent polarity and pH, can influence these electronic transitions, leading to shifts in the absorption maximum (solvatochromism) and changes in the molar absorptivity. Understanding these influences is critical for accurate quantification and interpretation of spectroscopic data.

UV-Vis Absorption Spectroscopy: A Quantitative Perspective

The primary analytical utility of Dabsyl-L-alanine lies in its strong absorbance in the visible range. This allows for sensitive detection and quantification using UV-Vis spectrophotometry.

Absorption Spectrum and Molar Absorptivity

| Parameter | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λmax) | ~425 - 468 nm | Varies with solvent and pH | [2][3] |

| Molar Absorptivity (ε) | ~34,000 M⁻¹cm⁻¹ | Ethanol | Inferred from similar compounds |

Note: The molar absorptivity is an estimation based on values for similar azobenzene dyes and may vary depending on the specific solvent and pH conditions.

Causality of Experimental Choices: Solvent and pH Effects

The choice of solvent and the control of pH are critical for obtaining reproducible and accurate UV-Vis absorption data for Dabsyl-L-alanine.

-

Solvent Effects (Solvatochromism): The polarity of the solvent can influence the energy levels of the electronic states of the dabsyl chromophore. Generally, an increase in solvent polarity can lead to a bathochromic (red) shift in the λmax of the π → π* transition. This is due to the stabilization of the more polar excited state relative to the ground state. Therefore, consistency in the solvent used for analysis is paramount.

-

pH Effects: The dabsyl moiety contains a dimethylamino group, which can be protonated at acidic pH. This protonation alters the electronic structure of the chromophore, leading to a significant change in the absorption spectrum. The derivatization reaction with dabsyl chloride is typically carried out at an alkaline pH (around 9.5-10) to ensure the amino group of the alanine is deprotonated and available for reaction.[4] For spectroscopic analysis, maintaining a consistent and appropriate pH is crucial. It is recommended to perform measurements in a buffered solution to avoid fluctuations in the absorption spectrum.

The Nature of Dabsyl "Fluorescence": A Case of Quenching

While the user's query included fluorescence data, it is crucial to address a significant characteristic of the dabsyl group: it is a well-known fluorescence quencher.[5][6] This means that instead of emitting absorbed light as fluorescence, the dabsyl moiety efficiently dissipates the energy through non-radiative pathways.

The Quenching Mechanism

The fluorescence quenching ability of the dabsyl group is attributed to its azobenzene structure, which can undergo efficient photoisomerization (cis-trans isomerization) and internal conversion, providing pathways for the rapid, non-radiative decay of the excited state. This property makes dabsyl derivatives, including Dabsyl-L-alanine, essentially non-fluorescent.

A recent study has even demonstrated the possibility of detecting dabsylated amino acids using a fluorescence detector by observing "negative peaks."[5] This occurs because the dabsylated analyte quenches the background fluorescence of the eluent as it passes through the detector cell.

Implications for Analysis

The practical implication for researchers is that Dabsyl-L-alanine should not be considered a fluorescent probe for direct emission measurements. Its utility lies in its strong absorbance for colorimetric and spectrophotometric assays and its ability to act as a quencher in fluorescence resonance energy transfer (FRET) applications. In a FRET pair, the dabsyl group can serve as the acceptor (quencher) for a donor fluorophore, and the efficiency of quenching can be used to measure distances on a molecular scale.[7]

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure accuracy and reproducibility in the preparation and spectroscopic analysis of Dabsyl-L-alanine.

Derivatization of L-alanine with Dabsyl Chloride

This protocol describes the preparation of Dabsyl-L-alanine for subsequent spectroscopic analysis.

Materials:

-

L-alanine

-

Dabsyl chloride

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Acetonitrile

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Prepare L-alanine solution: Dissolve a known concentration of L-alanine (e.g., 1 mM) in 0.1 M sodium bicarbonate buffer (pH 9.0).

-

Prepare dabsyl chloride solution: Prepare a solution of dabsyl chloride in acetonitrile (e.g., 2 mg/mL). This solution should be prepared fresh.

-

Derivatization reaction: To 1 mL of the L-alanine solution, add an excess of the dabsyl chloride solution (e.g., 2 mL). Vortex the mixture immediately.

-

Incubation: Incubate the reaction mixture in a heating block or water bath at 70°C for 15 minutes.

-

Quenching the reaction: After incubation, cool the mixture to room temperature and add a small amount of a primary amine-containing buffer (e.g., Tris buffer) to quench any unreacted dabsyl chloride.

-

Extraction (Optional, for purification): Acidify the reaction mixture with 1 M HCl to pH ~2. Extract the Dabsyl-L-alanine into an organic solvent such as ethyl acetate. The aqueous layer will contain unreacted L-alanine and salts. The organic layer can be washed with water, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the purified product. For direct spectroscopic analysis of the reaction mixture, this step may be omitted, but a proper blank must be used.

UV-Vis Spectroscopic Analysis

Instrumentation:

-

A calibrated UV-Vis spectrophotometer capable of scanning in the visible range (e.g., 350-600 nm).

Procedure:

-

Prepare a blank solution: The blank should contain all the components of the final sample solution except for the Dabsyl-L-alanine. This includes the buffer, acetonitrile, and any quenching reagents used.

-

Prepare a series of standards: If purified Dabsyl-L-alanine is available, prepare a series of dilutions in the chosen solvent/buffer system to create a standard curve. If analyzing the reaction mixture directly, prepare a series of L-alanine standards and derivatize them according to the protocol above.

-

Set spectrophotometer parameters: Set the wavelength range to scan from approximately 350 nm to 600 nm.

-

Zero the instrument: Use the blank solution to zero the spectrophotometer.

-

Measure absorbance: Measure the absorbance spectrum of each standard and the unknown sample.

-

Data analysis: Determine the absorbance maximum (λmax). For quantitative analysis, construct a standard curve by plotting the absorbance at λmax versus the concentration of the standards. Use the linear regression of the standard curve to determine the concentration of the unknown sample.

Summary and Conclusion

Dabsyl-L-alanine is a valuable tool for the quantitative analysis of L-alanine due to its strong UV-Vis absorption in the visible region, with a characteristic maximum between 425 and 468 nm. This property allows for sensitive detection with minimal interference from other biological molecules. It is crucial for researchers to understand that Dabsyl-L-alanine is not a fluorescent probe but rather an efficient fluorescence quencher. This characteristic, while precluding its use for direct fluorescence emission studies, makes it a suitable component for FRET-based assays. Accurate and reproducible spectroscopic analysis of Dabsyl-L-alanine requires careful control of experimental conditions, particularly solvent composition and pH. The protocols and theoretical background provided in this guide offer a robust framework for the successful application of Dabsyl-L-alanine in spectroscopic studies.

References

- Chang, J. Y., Creaser, E. H., & Hughes, G. J. (1977).

- Ziganshina, D. I., & Asnin, L. D. (2021). On possibility of fluorescence detection of dabsylated amino acids in liquid chromatography.

- Drnevich, D., & Vary, T. C. (1993). Analysis of physiological amino acids using dabsyl derivatization and reversed-phase liquid chromatography. Journal of chromatography.

- Crisalli, P., & Kool, E. T. (2011). Multi-path quenchers: efficient quenching of common fluorophores.

-

MilliporeSigma. (n.d.). Peptide Labeling. Retrieved from [Link]

- Lin, J., & Chang, C. W. (1975). Chromophoric labeling of amino acids with 4-dimethylaminoazobenzene-4'-sulfonyl chloride. Analytical chemistry, 47(9), 1634–1638.

-

Oregon Medical Laser Center. (n.d.). Dansyl glycine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved from [Link]

- Bombarda, E., Kempf, O., Schobert, R., & Ullmann, G. M. (2017). Hydrodabcyl: A Superior Hydrophilic Alternative to the Dark Fluorescence Quencher Dabcyl. Analytical Chemistry, 89(21), 11346–11350.

- Crisalli, P., & Kool, E. T. (2011). Multi-path quenchers: efficient quenching of common fluorophores.

-

ResearchGate. (n.d.). Fluorescence spectra of 4-O-dabsyl-2-O-dansyl-myo-inositol- 1,3,5-orthoformate (4, —) and 2-O-dansyl-myo-inositol-1,3,5-ortho- formate (6, --) following excitation at 335 nm. Retrieved from [Link]

Sources

- 1. Analysis of physiological amino acids using dabsyl derivatization and reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jascoinc.com [jascoinc.com]

- 3. Determination of urinary amino acids by liquid chromatography with "dabsyl chloride" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. On possibility of fluorescence detection of dabsylated amino acids in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

The Analytical Power of Color: A Technical Guide to Dabsylation for Amino Acid Analysis

For researchers, scientists, and drug development professionals, the precise quantification of amino acids is a cornerstone of fields ranging from proteomics to pharmaceutical quality control. This in-depth guide provides a comprehensive exploration of dabsylation, a robust pre-column derivatization technique for the analysis of amino acids by high-performance liquid chromatography (HPLC). We will delve into the underlying chemistry, provide a field-proven experimental protocol, and offer insights into the practical application and optimization of this powerful analytical method.

The Principle of Dabsylation: Chromophoric Tagging for Enhanced Detection

Amino acids, in their native state, generally lack strong chromophores, making their direct detection via UV-Vis spectrophotometry challenging, especially at low concentrations. Dabsylation overcomes this limitation by introducing a chromophoric tag to each amino acid molecule prior to chromatographic separation.

The derivatizing agent, dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride), reacts with the primary and secondary amino groups of amino acids under alkaline conditions.[1][2] This reaction yields stable, colored dabsyl-amino acid derivatives that exhibit strong absorbance in the visible region of the electromagnetic spectrum, typically around 425-465 nm.[3][4] This shift to the visible spectrum is a key advantage, as it significantly reduces interference from other UV-absorbing compounds commonly found in complex biological matrices.[5][6]

The resulting dabsyl-amino acids are exceptionally stable, allowing for storage at room temperature for extended periods without significant degradation, a major benefit for laboratories with high sample throughput.[3][5]

The Dabsylation Reaction Mechanism

The core of the dabsylation technique is the nucleophilic substitution reaction between the lone pair of electrons on the amino group of the amino acid and the electron-deficient sulfur atom of the sulfonyl chloride group in dabsyl chloride. The reaction proceeds optimally under alkaline conditions (pH 8.5-9.5), which deprotonates the amino group, enhancing its nucleophilicity.[1][2] The reaction is typically carried out at an elevated temperature (around 70°C) to ensure a rapid and complete reaction.[2][3]

Caption: The dabsylation reaction of an amino acid with dabsyl chloride.

A Validated Experimental Protocol for Dabsylation-HPLC Analysis

This section provides a detailed, step-by-step methodology for the pre-column derivatization of amino acids with dabsyl chloride and subsequent analysis by HPLC. This protocol is designed to be a self-validating system, with built-in checks for accuracy and reproducibility.

Reagents and Materials

-

Dabsyl chloride solution (e.g., 4 nmol/µL in acetone or acetonitrile). Store at -20°C.[3][6]

-

Amino acid standard mixture (known concentrations).

-

Sample (protein hydrolysate or biological fluid).

-

Derivatization Buffer: 0.1 M Sodium bicarbonate buffer (pH 9.0).[6]

-

Mobile Phase A: e.g., 20 mM Sodium acetate buffer (pH 6.0).[7]

-

Mobile Phase B: Acetonitrile (HPLC grade).[7]

-

Reversed-phase HPLC column (e.g., C8 or C18, 5 µm particle size).[1][5]

-

HPLC system with a UV-Vis detector.

Step-by-Step Derivatization Procedure

-

Sample Preparation:

-

For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate individual amino acids. Dry the hydrolysate to remove the acid.[3]

-

Reconstitute the dried hydrolysate or prepare amino acid standards in the derivatization buffer.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix 100 µL of the amino acid standard or sample with 100 µL of the derivatization buffer.[6]

-

Add 200 µL of the dabsyl chloride solution to the mixture.[6]

-

Vortex the tube thoroughly to ensure complete mixing.

-

Incubate the reaction mixture at 70°C for 15 minutes in a heating block or water bath.[6]

-

-

Reaction Quenching and Sample Preparation for HPLC:

-

After incubation, evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.[6] This step is crucial to remove excess dabsyl chloride, which can interfere with the chromatography.

-

Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase composition.[6]

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

-

HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

-

Mobile Phase: A gradient of Mobile Phase A (aqueous buffer) and Mobile Phase B (acetonitrile). The specific gradient will depend on the column and the specific amino acids being separated but a typical gradient might start at a lower concentration of acetonitrile and gradually increase.[3]

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 45°C.[7]

-

Injection Volume: 20 µL.[7]

Caption: The experimental workflow for dabsylation-based amino acid analysis.

Performance Characteristics of the Dabsylation Method

The dabsylation method is renowned for its reliability and reproducibility. The following table summarizes key performance characteristics gathered from various studies.

| Performance Metric | Typical Value/Range | Source(s) |

| Detection Wavelength | 425 - 465 nm | [3][4] |

| Stability of Derivatives | At least one month at room temperature | [5][6] |

| Linearity (R²) | > 0.99 for most amino acids | [9] |

| Detection Limits | Low picomole to femtomole range | [10] |

| Reaction Time | 15 - 30 minutes | [2][3] |

| Reaction pH | 8.5 - 9.5 | [1][2] |

Field-Proven Insights: Advantages, Limitations, and Troubleshooting

As with any analytical technique, a thorough understanding of its strengths and weaknesses is paramount for successful implementation and data interpretation.

Key Advantages

-

High Stability of Derivatives: Dabsyl-amino acids are significantly more stable than derivatives from other common reagents like o-phthalaldehyde (OPA).[5][6] This allows for greater flexibility in sample handling and storage.

-

Detection in the Visible Spectrum: Detection at a longer wavelength (around 465 nm) minimizes interference from many endogenous compounds in biological samples that absorb in the UV range, leading to cleaner chromatograms and improved baseline stability.[5]

-

Reaction with Primary and Secondary Amines: Unlike OPA, dabsyl chloride reacts with both primary and secondary amino acids (e.g., proline and hydroxyproline), enabling a more comprehensive amino acid profile from a single analysis.[2]

-

Good Reproducibility and Accuracy: The straightforward and complete nature of the derivatization reaction contributes to the high reproducibility and accuracy of the method.[1][8]

Potential Limitations and Considerations

-

Formation of Multiple Derivatives: Some amino acids with additional reactive groups in their side chains (e.g., lysine, tyrosine, histidine) can form mono- or di-dabsylated derivatives.[2] While this can complicate chromatograms, it can often be controlled by careful optimization of reaction conditions.

-

Excess Reagent Removal: Complete removal of excess dabsyl chloride is necessary to prevent interference with the chromatographic separation. The evaporation step in the protocol is critical for this purpose.

-

Hydrolysis of Dabsyl Chloride: Dabsyl chloride is susceptible to hydrolysis, so it is important to use fresh reagents and minimize exposure to moisture.[5]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low recovery of specific amino acids | Incomplete derivatization (suboptimal pH, temperature, or reagent concentration); Side reactions with amino acid side chains. | Optimize derivatization conditions; ensure pH is within the optimal range (8.5-9.5); verify the concentration and freshness of the dabsyl chloride solution.[11] |

| Poor peak shape or resolution | Column degradation; inappropriate mobile phase composition or gradient; presence of interfering substances. | Use a guard column; optimize the HPLC gradient and mobile phase pH; ensure complete removal of excess dabsyl chloride. |

| Baseline noise or drift | Contaminated mobile phase or HPLC system; detector lamp aging. | Filter all mobile phases; purge the HPLC system thoroughly; replace the detector lamp if necessary. |

| Ghost peaks | Carryover from previous injections; contamination in the sample or reagents. | Implement a robust needle wash protocol; use high-purity solvents and reagents; run blank injections to identify the source of contamination. |

Conclusion: A Robust and Reliable Tool for Amino Acid Quantification

Dabsylation, as a pre-column derivatization method for HPLC analysis, offers a powerful combination of simplicity, stability, and sensitivity. The formation of stable, colored derivatives that can be detected in the visible spectrum provides a distinct advantage in the analysis of complex biological samples. By following a well-defined and validated protocol, and with a clear understanding of its potential limitations, researchers, scientists, and drug development professionals can confidently employ dabsylation to achieve accurate and reproducible quantification of amino acids, thereby advancing their research and development endeavors.

References

-

HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

-

Analysis of Dabsyl-Cl Derivated Amino Acids by High Performance Liquid Chromatography and Tandem Mass Spectrometry. (2009). ResearchGate. Retrieved January 21, 2026, from [Link]

-

HPLC of amino acids as dansyl and dabsyl derivatives. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Determination of urinary amino acids by liquid chromatography with “dabsyl chloride”. (1983). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Dansyl chloride. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Analysis of Dabsyl Amino Acids using HPLC. (n.d.). Jasco UK. Retrieved January 21, 2026, from [Link]

-

Targeted Quantification of Amino Acids by Dansylation. (2023). PubMed. Retrieved January 21, 2026, from [Link]

-

Analysis of Dabsyl-Cl Derivated Amino Acids by High Performance Liquid Chromatography and Tandem Mass Spectrometry. (2009). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Analysis of physiological amino acids using dabsyl derivatization and reversed-phase liquid chromatography. (1993). PubMed. Retrieved January 21, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jasco.co.uk [jasco.co.uk]

- 8. jascoinc.com [jascoinc.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Pre-Column Derivatization with Dabsyl Chloride for High-Performance Liquid Chromatography (HPLC) Analysis

This guide provides a comprehensive overview of the principles and practical applications of pre-column derivatization using 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride) for the quantitative analysis of amino acids and other primary and secondary amine-containing compounds by High-Performance Liquid Chromatography (HPLC).

Foundational Principles: The 'Why' of Dabsylation

In the realm of analytical chemistry, particularly in life sciences and drug development, the accurate quantification of amino acids is paramount. However, most amino acids lack a strong native chromophore or fluorophore, making their direct detection by common HPLC detectors, such as UV-Vis, challenging and insensitive.[1][2] Pre-column derivatization addresses this limitation by chemically modifying the analyte before its introduction into the HPLC system. Dabsyl chloride has emerged as a preferred reagent for this purpose due to several key advantages.[3][4]

The core principle of dabsylation lies in the reaction of dabsyl chloride with the primary and secondary amino groups of analytes.[4][5] This reaction, a nucleophilic substitution, attaches the dabsyl moiety—a potent chromophore—to the target molecule. The resulting dabsylated derivatives are intensely colored and exhibit strong absorbance in the visible region of the electromagnetic spectrum, typically around 465 nm.[1][3][6] This shifts the detection wavelength away from the UV region where many endogenous matrix components absorb, thereby significantly reducing interferences and enhancing the selectivity and sensitivity of the analysis.[3][6]

One of the most significant advantages of the dabsyl chloride method is the exceptional stability of the resulting dabsyl-amino acid derivatives.[1][3] These derivatives can be stable for up to a month at room temperature, offering considerable flexibility in sample processing and analysis, a crucial factor in high-throughput laboratory settings.[1][3]

The Dabsylation Reaction: A Mechanistic Perspective

The derivatization reaction with dabsyl chloride is a well-characterized nucleophilic attack of the non-bonded electron pair of the amino group on the electron-deficient sulfur atom of the sulfonyl chloride group.[7] This reaction proceeds optimally under alkaline conditions (pH 8.5-9.5) and at an elevated temperature (typically 70°C).[1][4][5]

The alkaline environment is crucial as it deprotonates the amino group of the analyte, thereby increasing its nucleophilicity and facilitating the attack on the sulfonyl chloride. The elevated temperature serves to increase the reaction kinetics, ensuring a complete and rapid derivatization, typically within 15-30 minutes.[1][4][5]

Dabsyl chloride is not only reactive towards α-amino and ε-amino groups of amino acids but also with phenolic hydroxyl groups and imidazole groups, a factor to consider when analyzing complex samples.[6][8]

Caption: The dabsylation reaction of an amine-containing analyte with dabsyl chloride.

Experimental Protocol: A Self-Validating Workflow

The following protocol provides a robust and reproducible methodology for the pre-column derivatization of amino acids with dabsyl chloride.

Reagents and Materials

-

Dabsyl chloride (DABS-Cl) solution (e.g., 2.5 mg/mL in acetone or acetonitrile). Store frozen when not in use.[1]

-

Amino acid standards (individual or mixed).

-

Derivatization buffer: 0.1 M sodium bicarbonate or carbonate buffer, pH 8.5-9.5.[1]

-

HPLC grade acetonitrile.

-

HPLC grade water.

-

Mobile phase buffers (e.g., sodium acetate buffer).[1]

-

Reversed-phase HPLC column (e.g., C18, 4.6 mm ID x 150 mm L, 5 µm particle size).[1]

Step-by-Step Derivatization Procedure

-

Sample Preparation: Prepare amino acid standards or protein/peptide hydrolysates in a suitable diluent, such as 0.1 M HCl.[1]

-

pH Adjustment: In a microcentrifuge tube, mix the amino acid sample with an equal volume of the derivatization buffer to achieve the optimal pH for the reaction.[1]

-

Derivatization Reaction: Add an excess of the dabsyl chloride solution to the sample mixture.[1]

-

Incubation: Vortex the mixture thoroughly and incubate at 70°C for 15-30 minutes.[1][4]

-

Reaction Termination (Optional): The reaction can be stopped by adding a quenching solution, such as a primary amine, although in many applications this is not necessary due to the subsequent dilution before injection.

-

Sample Dilution: After cooling to room temperature, dilute the sample with the initial mobile phase before injection into the HPLC system.

Caption: Experimental workflow for pre-column derivatization with dabsyl chloride.

HPLC Separation and Detection: Achieving High Resolution

The dabsylated amino acid derivatives are typically separated by reversed-phase HPLC (RP-HPLC) on a C8 or C18 column.[5] A gradient elution is commonly employed, starting with a lower concentration of organic solvent (e.g., acetonitrile) in an aqueous buffer and gradually increasing the organic solvent concentration to elute the more hydrophobic derivatives.

Detection is performed using a UV-Vis detector set at the wavelength of maximum absorbance for the dabsyl chromophore, which is approximately 465 nm.[1][6] This specific detection wavelength provides high sensitivity and selectivity, as most endogenous compounds in biological samples do not absorb at this wavelength.[3]

Caption: Principle of RP-HPLC separation and detection of dabsylated amino acids.

Quantitative Data and Performance Characteristics

The dabsyl chloride derivatization method is known for its excellent quantitative performance. The following table summarizes key parameters and expected performance characteristics.

| Parameter | Typical Value/Range | Rationale/Significance |

| Derivatization Time | 15-30 minutes[4][5] | Ensures complete reaction for accurate quantification. |

| Derivatization Temp. | 70°C[4][5] | Accelerates the reaction to completion. |

| Optimal pH | 8.5-9.5[1][5] | Maximizes the nucleophilicity of the amino groups. |

| Detection Wavelength | ~465 nm[1][6] | Provides high sensitivity and selectivity in the visible range. |

| Derivative Stability | Up to 1 month at RT[1][3] | Allows for flexibility in sample handling and re-analysis. |

| Limit of Detection | Low picomole range | Enables the analysis of trace amounts of amino acids. |

Comparison with Other Derivatization Reagents

While dabsyl chloride is a robust choice, other reagents are also used for pre-column derivatization of amino acids. A comparison with dansyl chloride and o-phthalaldehyde (OPA) highlights the specific advantages of dabsylation.

| Reagent | Advantages | Disadvantages |

| Dabsyl Chloride | Highly stable derivatives, detection in the visible range (less interference).[3][4] | |

| Dansyl Chloride | Fluorescent derivatives, high sensitivity.[4][5] | Derivatives are less stable than dabsyl derivatives, detection in the UV range can have more interference.[5] |

| o-Phthalaldehyde (OPA) | Very fast reaction at room temperature, fluorescent derivatives.[2] | Only reacts with primary amines, derivatives are unstable. |

Conclusion: A Trusted Method for Amino Acid Analysis

Pre-column derivatization with dabsyl chloride followed by RP-HPLC is a well-established, reliable, and sensitive method for the quantitative analysis of amino acids. The simplicity of the derivatization procedure, the exceptional stability of the derivatives, and the specificity of detection in the visible range make it an invaluable tool for researchers, scientists, and drug development professionals.[3][4] This guide provides the foundational knowledge and practical steps to successfully implement this powerful analytical technique.

References

-

HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. (n.d.). Scribd. Retrieved from [Link]

-

Analysis of Dabsyl Amino Acids using HPLC. (n.d.). Jasco UK. Retrieved from [Link]

-

HPLC of amino acids as dansyl and dabsyl derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biologic. (2006). ResearchGate. Retrieved from [Link]

-

Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. (2006). PubMed. Retrieved from [Link]

-

Dansyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

-

Optimization of experimental variables in the dabsyl chloride derivatization of biogenic amines for their determination by RP-HPLC. (2025). ResearchGate. Retrieved from [Link]

Sources

Solubility of Dabsyl-L-alanine in common HPLC solvents

An In-depth Technical Guide to the Solubility of Dabsyl-L-alanine in Common HPLC Solvents

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in the HPLC Analysis of Dabsyl-L-alanine

The derivatization of amino acids with 4-dimethylaminoazobenzene-4'-sulfonyl chloride, or dabsyl chloride, is a widely adopted pre-column derivatization technique in high-performance liquid chromatography (HPLC). This method offers several advantages, including the formation of stable derivatives that are detectable in the visible wavelength range (around 425-465 nm), which minimizes interference from other sample matrix components.[1][2][3] Dabsyl-L-alanine, the derivative of the amino acid L-alanine, is frequently analyzed in various fields, from biomedical research to food science.

A fundamental, yet often overlooked, parameter in the successful HPLC analysis of Dabsyl-L-alanine is its solubility in the solvents used for sample preparation and the mobile phase. An inadequate understanding of the solubility can lead to a host of problems, including incomplete sample dissolution, precipitation in the autosampler or on the column, and consequently, poor reproducibility and inaccurate quantification.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of Dabsyl-L-alanine in common HPLC solvents. We will delve into the theoretical principles governing its solubility, provide estimated solubility data, present a detailed protocol for experimentally determining solubility, and discuss the practical implications for robust HPLC method development.

Theoretical Principles Governing the Solubility of Dabsyl-L-alanine

The solubility of a compound is dictated by its physicochemical properties and its interaction with the solvent. For Dabsyl-L-alanine, its structure, a combination of a nonpolar aromatic dabsyl group and a more polar amino acid backbone, results in a nuanced solubility profile.

The Chemical Structure and its Influence on Polarity

Dabsyl-L-alanine (C17H20N4O4S) is an amphiphilic molecule.[4][5] The large dabsyl group, with its two aromatic rings and a dimethylamino group, is distinctly nonpolar and hydrophobic. Conversely, the L-alanine portion, with its carboxyl group, contributes a degree of polarity. The sulfonyl linkage acts as a bridge between these two regions. This structure suggests that Dabsyl-L-alanine will have limited solubility in highly polar solvents like water and better solubility in organic solvents or mixtures of organic solvents and water.

The Role of pKa and pH in Aqueous Solubility

The carboxylic acid group on the alanine moiety of Dabsyl-L-alanine has an estimated pKa value in the range of 2-3. The solubility of the molecule in aqueous solutions is therefore highly dependent on the pH.

-

At low pH (pH < pKa): The carboxylic acid group is protonated (-COOH), rendering the molecule less polar and reducing its solubility in aqueous media.

-

At high pH (pH > pKa): The carboxylic acid group is deprotonated (-COO-), making the molecule more polar and increasing its solubility in aqueous solutions.

This behavior is critical when preparing samples in buffered solutions or when selecting the pH of the aqueous component of the mobile phase. For instance, using a buffer with a pH well above the pKa of the carboxylic acid group will enhance the solubility of Dabsyl-L-alanine in the aqueous portion of the mobile phase, reducing the risk of precipitation.

Estimated LogP and its Impact on Solvent Partitioning

Solubility Profile of Dabsyl-L-alanine in Common HPLC Solvents

Precise quantitative solubility data for Dabsyl-L-alanine is not extensively published. However, based on its chemical structure and the general behavior of dabsylated amino acids, we can provide a reliable qualitative and estimated solubility profile.

| Solvent | Chemical Formula | Polarity Index | Estimated Solubility of Dabsyl-L-alanine | Rationale and Practical Insights |

| Acetonitrile | CH₃CN | 5.8 | Freely Soluble | A common organic modifier in reversed-phase HPLC. Its relatively high polarity among organic solvents, combined with its aprotic nature, makes it an excellent solvent for Dabsyl-L-alanine. It is often used to dissolve the dabsyl chloride reagent for the derivatization reaction.[1][2] |

| Methanol | CH₃OH | 5.1 | Soluble | Another widely used organic modifier. While slightly less polar than acetonitrile, it is still a very effective solvent for Dabsyl-L-alanine. |

| Water | H₂O | 10.2 | Sparingly Soluble to Insoluble | The high polarity of water makes it a poor solvent for the largely nonpolar Dabsyl-L-alanine molecule. The solubility of underivatized L-alanine in water is high, but the addition of the bulky, hydrophobic dabsyl group drastically reduces aqueous solubility.[6] |

| Buffered Aqueous Solutions (e.g., Sodium Acetate, pH 4.0) | Varies | High | Slightly Soluble | The solubility in aqueous buffers will be slightly better than in pure water, especially at pH values above the pKa of the carboxylic acid group. However, high concentrations of Dabsyl-L-alanine are still likely to precipitate. A common mobile phase for dabsylated amino acids includes an ethanol/sodium acetate buffer, indicating that a significant organic component is necessary to ensure solubility.[7] |

| Mixtures of Acetonitrile/Water or Methanol/Water | Varies | Intermediate | Soluble to Freely Soluble | The solubility of Dabsyl-L-alanine is significantly enhanced in mixtures of organic solvents and water. The exact solubility will depend on the ratio of the organic solvent to water. Higher proportions of the organic solvent will lead to higher solubility. These mixtures are typical mobile phases for the separation of dabsylated amino acids.[2] |

Experimental Protocol for the Gravimetric Determination of Dabsyl-L-alanine Solubility

To obtain precise solubility data for your specific experimental conditions, it is advisable to determine it empirically. The following protocol provides a robust, self-validating method for determining the solubility of Dabsyl-L-alanine.

Materials and Reagents

-

Dabsyl-L-alanine (solid, of known purity >95%)[5]

-

HPLC-grade solvents of interest (e.g., acetonitrile, methanol, water, prepared mobile phase)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

HPLC vials

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Dabsyl-L-alanine to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Record the initial mass of Dabsyl-L-alanine added.

-

Add a known volume or mass of the desired solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). This extended time ensures that the dissolution has reached a true equilibrium. The solution should have undissolved solid at the bottom.

-

-

Sample Preparation for Analysis:

-

After equilibration, carefully remove the vial from the shaker, ensuring not to disturb the undissolved solid.

-

Allow the solid to settle.

-

Withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed HPLC vial. This step is critical to remove any undissolved microparticles.

-

Record the mass of the empty HPLC vial and the mass of the vial with the filtered solution to determine the exact mass of the solution transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the HPLC vial with the filtered solution in a vacuum oven or use a gentle stream of nitrogen to completely evaporate the solvent.

-

Once the solvent is fully evaporated, re-weigh the HPLC vial containing the dried Dabsyl-L-alanine residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved Dabsyl-L-alanine by subtracting the mass of the empty HPLC vial from the mass of the vial with the dried residue.

-

Calculate the solubility in mg/mL or g/L using the mass of the dissolved Dabsyl-L-alanine and the volume of the supernatant that was originally transferred.

-

Causality and Self-Validation

-

Why use an excess of solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.

-

Why equilibrate for 24-48 hours? To allow sufficient time for the dissolution process to reach a steady state, providing a more accurate measure of solubility.

-

Why filter the supernatant? To prevent any undissolved solid particles from being included in the mass of the dissolved solute, which would lead to an overestimation of solubility.

-

Self-Validation: To confirm that equilibrium has been reached, you can take samples at different time points (e.g., 24, 36, and 48 hours). If the calculated solubility is consistent across these time points, it provides confidence that the system has reached equilibrium.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of Dabsyl-L-alanine solubility.

Caption: Workflow for the gravimetric determination of solubility.

Practical Implications for HPLC Method Development

A thorough understanding of Dabsyl-L-alanine's solubility is paramount for developing robust and reliable HPLC methods.

Selection of Sample Diluent

The sample diluent must be strong enough to fully dissolve the Dabsyl-L-alanine in the prepared samples and keep it in solution in the autosampler vials. A common mistake is to dissolve the sample in a solvent that is too weak, leading to precipitation before injection.

-

Recommendation: The sample diluent should ideally match the initial mobile phase composition or be slightly stronger (i.e., have a higher organic content). This ensures compatibility with the mobile phase and prevents on-column precipitation upon injection.

Mobile Phase Composition and Gradient Design

For reversed-phase HPLC, the mobile phase typically consists of a weaker aqueous component (Solvent A) and a stronger organic component (Solvent B, usually acetonitrile or methanol).[2]

-

Initial Mobile Phase Conditions: The initial percentage of the organic solvent in the mobile phase must be high enough to maintain the solubility of Dabsyl-L-alanine as it is introduced onto the column. If the initial mobile phase is too aqueous, the compound may precipitate at the head of the column, leading to peak distortion, poor recovery, and increased backpressure.

-

Gradient Elution: During a gradient run, the concentration of the organic solvent increases. It is important to ensure that the buffer components of the aqueous phase remain soluble as the organic content increases. Some buffers, like phosphates, are prone to precipitation in high concentrations of acetonitrile.[8]

Visualizing the Impact of Solvent Polarity on HPLC Elution

The following diagram illustrates the relationship between mobile phase composition, the properties of Dabsyl-L-alanine, and its behavior on a reversed-phase HPLC column.

Caption: Relationship between mobile phase, analyte, and column in RP-HPLC.

Safety Precautions

When handling Dabsyl-L-alanine and the associated solvents, it is essential to follow standard laboratory safety procedures.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle dabsyl chloride, a reactive compound, in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheets (SDS) for Dabsyl-L-alanine and all solvents used for detailed safety and handling information.

References

-

ResearchGate. HPLC of amino acids as dansyl and dabsyl derivatives. Available from: [Link]

-

Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Available from: [Link]

- Lin, J. T., & Woodruff, C. L. (1983). Determination of urinary amino acids by liquid chromatography with "dabsyl chloride".

- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Food Research, 6(4), 1-11.

-

PubChem. Dabsyl-L-alanine. Available from: [Link]

-

Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. Available from: [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

-

PubChem. L-Alanine. Available from: [Link]

-

ACS Publications. Measurement and Correlation for Solubility of l‑Alanine in Pure and Binary Solvents at Temperatures from 283.15 to 323.15 K. Available from: [Link]

-

National Center for Biotechnology Information. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Available from: [Link]

-

ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. labproinc.com [labproinc.com]

- 6. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Determination of urinary amino acids by liquid chromatography with "dabsyl chloride" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hplc.eu [hplc.eu]

The Enduring Utility of Dabsyl Chloride: An In-depth Technical Guide to an Early Method of Amino Acid Analysis

For researchers, scientists, and professionals in drug development, the precise quantification of amino acids is a foundational requirement. While modern techniques have evolved, a deep understanding of robust, early methodologies provides invaluable context and practical skills. This guide delves into the theory and practice of one such pioneering technique: amino acid analysis using dabsyl chloride. We will explore the underlying chemistry, provide detailed, field-tested protocols, and offer insights into the enduring relevance of this method.

Introduction: The Need for a Reliable Amino Acid Derivatization Agent

The majority of the 20 common amino acids lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry a significant challenge. To overcome this, pre-column derivatization with a labeling agent is employed to render them detectable. Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) emerged as a powerful reagent for this purpose due to several key advantages that cemented its place in protein chemistry.

The primary strengths of the dabsyl chloride method lie in the remarkable stability of the resulting dabsyl-amino acid derivatives and the specificity of their detection. These derivatives are stable for at least a month at room temperature, offering considerable flexibility in sample processing and analysis, a significant benefit for laboratories with high sample throughput.[1] Furthermore, their strong absorbance in the visible light spectrum (around 465 nm) minimizes interference from the plethora of endogenous molecules in biological samples that typically absorb in the UV range.[1][2]

This guide will provide a comprehensive exploration of the dabsyl chloride method, from its chemical principles to practical application, offering a self-validating system for the accurate quantification of amino acids.

The Chemistry of Dabsylation: A Tale of Nucleophilic Attack

The derivatization of amino acids with dabsyl chloride is a classic example of a nucleophilic acyl substitution reaction. The process is predicated on the reaction between the nucleophilic amino group of the amino acid and the electrophilic sulfonyl chloride group of dabsyl chloride.

The Reaction Mechanism

The reaction proceeds in an alkaline environment, typically at a pH between 8.5 and 9.5.[1][2] This high pH is crucial as it deprotonates the amino group of the amino acid, enhancing its nucleophilicity. The lone pair of electrons on the nitrogen atom of the amino group then attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming a stable sulfonamide bond between the dabsyl moiety and the amino acid.

Dabsyl chloride reacts with both primary and secondary amino groups, allowing for the derivatization of all 20 proteinogenic amino acids.[3] It is important to note that other nucleophilic groups present in amino acid side chains, such as the ε-amino group of lysine, the phenolic hydroxyl group of tyrosine, and the imidazole group of histidine, can also react with dabsyl chloride, potentially forming di-dabsylated derivatives.[3][4]

Experimental Protocol: A Step-by-Step Guide to Dabsylation and HPLC Analysis

This section provides a detailed, step-by-step methodology for the analysis of amino acids using dabsyl chloride. This protocol is designed to be a self-validating system, with each step explained to ensure technical accuracy and reproducibility.

Reagent Preparation

-

Derivatization Buffer (0.1 M Sodium Bicarbonate, pH 9.0): Dissolve 8.4 g of sodium bicarbonate in 1 L of deionized water and adjust the pH to 9.0 with 1 M NaOH.

-

Dabsyl Chloride Solution (2.5 mg/mL in Acetone): Dissolve 25 mg of dabsyl chloride in 10 mL of acetone. This solution should be prepared fresh daily and protected from light.

-

Amino Acid Standard Mixture (e.g., 100 µM each): Prepare a stock solution containing a mixture of all 20 amino acids at a known concentration in 0.1 M HCl.

-

Mobile Phase A (e.g., 25 mM Sodium Acetate, pH 6.5): Prepare a solution of 25 mM sodium acetate and adjust the pH to 6.5 with acetic acid.

-

Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

Derivatization Procedure

-

Sample Preparation: To 100 µL of the amino acid standard mixture or your sample in a microcentrifuge tube, add 100 µL of the derivatization buffer.

-

Derivatization Reaction: Add 200 µL of the dabsyl chloride solution to the mixture.

-

Incubation: Vortex the mixture thoroughly and incubate in a heating block or water bath at 70°C for 15-30 minutes.[2][3]

-

Reaction Quenching: After incubation, cool the mixture to room temperature. The reaction can be stopped by the addition of a solution to lower the pH, or by evaporation of the solvent.

-

Sample Dilution: Dilute the resulting dabsyl-amino acid solution with a suitable solvent (e.g., the initial mobile phase composition) before injection into the HPLC system.

HPLC Analysis

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

-

Detection: UV-Vis detector set at 465 nm.[2]

-

Gradient Elution: A typical gradient involves a mixture of Mobile Phase A (aqueous buffer) and Mobile Phase B (acetonitrile). The gradient is designed to separate the dabsyl-amino acids based on their hydrophobicity.

Data Analysis and Interpretation

The output from the HPLC system will be a chromatogram showing a series of peaks, each corresponding to a different dabsyl-amino acid.

Identification and Quantification

-